molecular formula C24H21FN4O4 B11450101 ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11450101
M. Wt: 448.4 g/mol
InChI Key: SZIFCOBMDLKTDC-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 4-fluorobenzoyl chloride and ethyl 2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate.

    Condensation Reaction: The 4-fluorobenzoyl chloride is reacted with the triazatricyclo compound in the presence of a base, such as triethylamine, to form the desired imino compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.

Scientific Research Applications

Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and reactivity can be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study biochemical pathways and interactions due to its potential as a molecular probe.

Mechanism of Action

The mechanism by which ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The triazatricyclo core provides structural rigidity, facilitating specific interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Shares the fluorobenzoyl group but differs in the core structure.

    Ethyl 7-benzoyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate: Similar in having a fluorobenzoyl group but with an indolizine core.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a different core structure but shares the ester functionality.

Uniqueness

Ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C24H21FN4O4

Molecular Weight

448.4 g/mol

IUPAC Name

ethyl 6-(4-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C24H21FN4O4/c1-3-12-29-20-17(23(31)28-13-6-5-7-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)15-8-10-16(25)11-9-15/h5-11,13-14H,3-4,12H2,1-2H3

InChI Key

SZIFCOBMDLKTDC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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